3-(Azetidine-1-sulfonyl)benzoic acid
Description
3-(Azetidine-1-sulfonyl)benzoic acid is a sulfonamide derivative featuring a benzoic acid backbone substituted at the 3-position with an azetidine sulfonyl group. Azetidine, a four-membered saturated heterocyclic ring containing one nitrogen atom, confers unique steric and electronic properties to the compound. Sulfonamide-functionalized benzoic acids are widely studied for their roles as enzyme inhibitors (e.g., cyclooxygenase, carbonic anhydrase) and drug intermediates due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .
Properties
Molecular Formula |
C10H11NO4S |
|---|---|
Molecular Weight |
241.27 g/mol |
IUPAC Name |
3-(azetidin-1-ylsulfonyl)benzoic acid |
InChI |
InChI=1S/C10H11NO4S/c12-10(13)8-3-1-4-9(7-8)16(14,15)11-5-2-6-11/h1,3-4,7H,2,5-6H2,(H,12,13) |
InChI Key |
NHFFVCVWNASUGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of benzoic acid with azetidine-1-sulfonyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for 3-(Azetidine-1-sulfonyl)benzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(Azetidine-1-sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry: 3-(Azetidine-1-sulfonyl)benzoic acid is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and polymers .
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions .
Industry: In the industrial sector, 3-(Azetidine-1-sulfonyl)benzoic acid can be used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 3-(Azetidine-1-sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function . This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Similarity Scores
The compound’s closest analogs, identified via similarity scoring (e.g., Tanimoto coefficients), include:
| Compound Name | CAS No. | Similarity Score | Key Structural Difference |
|---|---|---|---|
| 3-(Piperidin-1-ylsulfonyl)benzoic acid | 636-76-0 | 0.86 | Piperidine (6-membered ring) vs. azetidine |
| Benzenesulfonamide derivatives | 138-41-0 | 0.85 | Substituent position or absence of azetidine |
| Methyl 3-benzenesulfonamidobenzoate | 107922-46-3 | 0.72 | Esterified carboxyl group vs. free acid |
Key Observations :
Physicochemical and Pharmacological Comparisons
Solubility and Stability
- Azetidine-containing compounds may exhibit higher solubility in aqueous media compared to piperidine analogs due to the smaller ring’s reduced hydrophobicity. However, azetidine’s inherent ring strain could lower thermal stability .
- Substituents like halogens (e.g., Br, Cl in ’s compounds 1d and 1e) or methoxy groups (1c) on the benzene ring can modulate solubility and metabolic stability. For example, electron-withdrawing groups (Cl, Br) may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
3-(Azetidine-1-sulfonyl)benzoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
3-(Azetidine-1-sulfonyl)benzoic acid features a benzoic acid moiety linked to an azetidine ring via a sulfonyl group. This unique structure contributes to its diverse biological activities and makes it a valuable target for synthetic organic chemistry. The compound's synthesis typically involves the reaction of benzoic acid derivatives with azetidine and sulfonylating agents under controlled conditions.
Biological Activity Overview
Research indicates that 3-(Azetidine-1-sulfonyl)benzoic acid exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms and efficacy against various pathogens remain to be fully elucidated.
- Enzyme Inhibition : It has been reported to inhibit certain enzymes, which may contribute to its therapeutic effects. For example, compounds with similar structures have shown inhibitory activity against proteasomal and lysosomal pathways .
- Cytotoxic Effects : In vitro studies have evaluated the cytotoxicity of 3-(Azetidine-1-sulfonyl)benzoic acid on various cancer cell lines, indicating potential antiproliferative properties .
Case Studies
- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of 3-(Azetidine-1-sulfonyl)benzoic acid on human foreskin fibroblasts and several cancer cell lines (Hep-G2 and A2058). The results indicated that at concentrations of 5 μM, the compound did not exhibit significant cytotoxicity, suggesting a favorable safety profile for further development .
- Proteasome and Autophagy Activation : Another investigation focused on the activation of proteasomal and autophagy-lysosome pathways by benzoic acid derivatives. The findings revealed that compounds structurally related to 3-(Azetidine-1-sulfonyl)benzoic acid could enhance these pathways, which are crucial for cellular homeostasis and protein degradation .
Mechanistic Insights
The biological activity of 3-(Azetidine-1-sulfonyl)benzoic acid may be attributed to its ability to interact with various cellular targets. In silico studies suggest potential binding interactions with key enzymes involved in protein degradation pathways, such as cathepsins B and L. These interactions could explain the observed increases in proteolytic activity in cell-based assays .
Table 1: Summary of Biological Activities
Table 2: Cytotoxicity Assay Results
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
